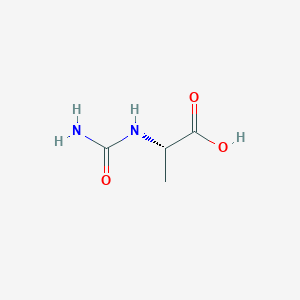

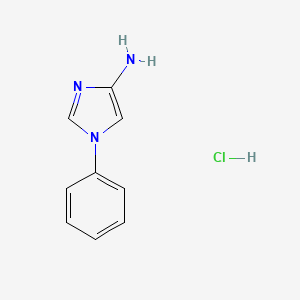

(2,4-Dimethylpyridin-3-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of methanol, including DPM, has been a subject of extensive research. A detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps has been discussed . Another study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Physical And Chemical Properties Analysis

DPM is known to be a powder at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, solubility, etc., are not specified in the search results.Scientific Research Applications

Catalysis and Oligomerization of Ethylene (Kermagoret & Braunstein, 2008) explored nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for catalyzing ethylene oligomerization. They discovered these complexes effectively produced dimers and trimers of ethylene.

Enantioselective Michael Addition The study by (Lattanzi, 2006) investigated the role of different 2-pyrrolidinemethanols, including bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, in the enantioselective Michael addition of malonate esters to nitroolefins, achieving good yields and enantioselectivity.

Synthesis of Complex Organic Compounds (Bagley et al., 2005) demonstrated the synthesis of dimethyl sulfomycinamate, an antibiotic derivative, using a complex multistep reaction involving 2,3,6-trisubstituted pyridine, showcasing the versatility of pyridine derivatives in pharmaceutical synthesis.

Hydrogen Bonding in Chemical Mixtures Research by (Heintz et al., 2006) on the heat of dilution of methanol in pyridine derivatives including 2,6-dimethylpyridine highlights the importance of understanding hydrogen bonding in designing solvent systems.

Ligand for Enantioselective Alkynylation The work of (Munck et al., 2017) showed that prolinol derived ligands, such as (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, were effective in the enantioselective addition of terminal alkynes to cyclic imines.

Synthesis of Dimethyl Ether from Syngas Studies by (Peláez et al., 2017) and (Ramos et al., 2005) explored the direct synthesis of dimethyl ether from syngas, providing insights into catalysis and chemical process optimization.

Studies of Molecular Organization in Solvents Research by (Matwijczuk et al., 2018) on the molecular organization of triazolopyridin-3-yl derivatives in solvents like methanol demonstrated the importance of solvent interactions in pharmaceutical and chemical research.

Nonlinear Optical Properties of Pyridinium Salts The study by (Li et al., 2012) synthesized thienyl-substituted pyridinium salts, revealing their potential in nonlinear optics and the significance of pyridine derivatives in material science.

Effect of Methanol on Biological Membranes (Nguyen et al., 2019) showed that methanol significantly impacts lipid dynamics in biological membranes, suggesting implications for its use in studies of membrane proteins.

Mechanism of Action

Target of Action

The primary targets of (2,4-Dimethylpyridin-3-yl)methanol are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .

Mode of Action

Like many other organic compounds, it likely interacts with its targets through a combination of covalent and non-covalent interactions .

Biochemical Pathways

As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .

Result of Action

As research continues, it is expected that these effects will be identified and characterized .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

(2,4-dimethylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-9-7(2)8(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDOCIBRLAUHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304163 | |

| Record name | 2,4-Dimethyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194151-96-7 | |

| Record name | 2,4-Dimethyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194151-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

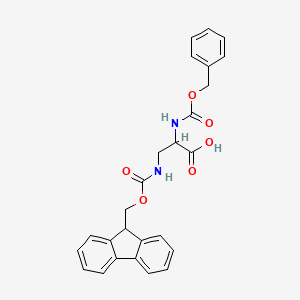

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)

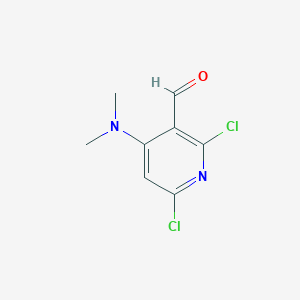

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

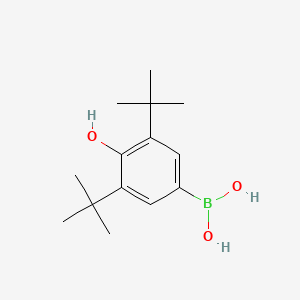

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)